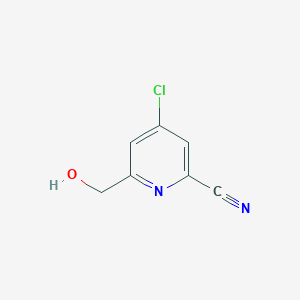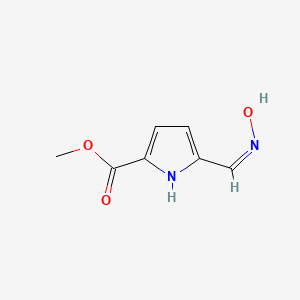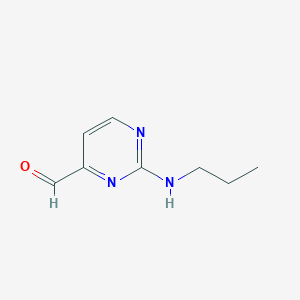
(1Z,5Z)-cycloocta-1,5-diene;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,5Z)-cycloocta-1,5-diene;nickel is a coordination compound that features a nickel center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand. This compound is known for its unique structural properties and its utility in various chemical reactions and industrial applications. It is typically a white solid crystal that is soluble in organic solvents such as ether and chlorinated hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-cycloocta-1,5-diene;nickel typically involves the reaction of nickel salts with (1Z,5Z)-cycloocta-1,5-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1Z,5Z)-cycloocta-1,5-diene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The (1Z,5Z)-cycloocta-1,5-diene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other coordinating ligands.
Major Products:
Oxidation: Nickel oxides and other nickel-containing compounds.
Reduction: Nickel(0) complexes.
Substitution: Various nickel-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
(1Z,5Z)-cycloocta-1,5-diene;nickel has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable. The compound’s effectiveness is attributed to its ability to stabilize transition states and lower activation energies .
Comparación Con Compuestos Similares
- (1Z,5Z)-cycloocta-1,5-diene;rhodium
- (1Z,5Z)-cycloocta-1,5-diene;palladium
- (1Z,5Z)-cycloocta-1,5-diene;platinum
Comparison: (1Z,5Z)-cycloocta-1,5-diene;nickel is unique in its catalytic properties compared to its rhodium, palladium, and platinum counterparts. While all these compounds are used in catalysis, the nickel complex is often preferred for its cost-effectiveness and availability. Additionally, nickel-based catalysts are known for their versatility in various organic transformations .
Propiedades
Fórmula molecular |
C8H12Ni |
|---|---|
Peso molecular |
166.87 g/mol |
Nombre IUPAC |
(5Z)-cycloocta-1,5-diene;nickel |
InChI |
InChI=1S/C8H12.Ni/c1-2-4-6-8-7-5-3-1;/h1-2,7-8H,3-6H2;/b2-1-,8-7?; |
Clave InChI |
HJDKCHUESYFUMG-JVKKMSGISA-N |
SMILES isomérico |
C1C/C=C\CCC=C1.[Ni] |
SMILES canónico |
C1CC=CCCC=C1.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






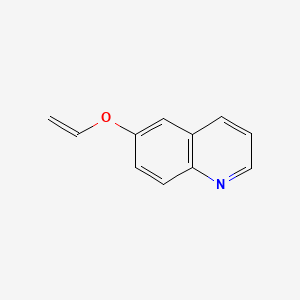
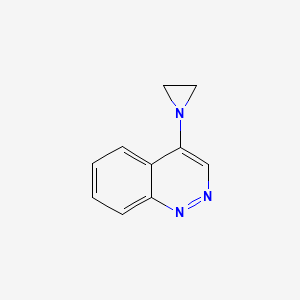
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)



